![molecular formula C21H19BrN4O3S B4618329 methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)
methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep reactions that utilize different starting materials and reagents to build the complex structure. For instance, the synthesis of related 1,3,4-thiadiazoles, pyrazolo[1,5-a]pyrimidines, and thiazolo[3,2-a]pyrimidines involves starting from specific ethanones and undergoing reactions such as cycloadditions, nucleophilic substitutions, and ring closures (Abdelhamid et al., 2016). These processes are meticulously designed to ensure the correct assembly of the molecule's framework, highlighting the complexity and precision required in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their heterocyclic cores, which are central to their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating these structures, providing insights into the compound's conformation, electron distribution, and potential reactive sites (Fathima et al., 2013). The detailed structural analysis aids in understanding the compound's chemical behavior and its interactions with other molecules.
Chemical Reactions and Properties
The chemical reactivity of such molecules often involves interactions at their heterocyclic cores, with reactions including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions can lead to the formation of new bonds, introduction of substituents, or transformation into other heterocyclic systems, which are foundational in developing pharmacologically active compounds or materials with unique properties (Martins et al., 2009).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives, explored for their potential biological activities, demonstrates the versatility of these compounds in organic synthesis. Notably, compounds exhibiting significant activity against viruses and tumors were identified, highlighting the relevance of these chemical structures in medicinal chemistry (Petrie et al., 1985).
- Another study focused on the reactions of Biginelli-compounds, including thiazolo[3,2-a]pyrimidines, with various electrophiles, showcasing the synthetic utility of these compounds in the development of novel heterocyclic structures (Kappe & Roschger, 1989).
- Research on biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives has been conducted, examining their in vitro antioxidant, antibacterial, and antifungal activities. This underlines the potential of thiazolopyrimidines in creating compounds with diverse biological properties (Maddila et al., 2012).
Pharmacological Applications
- A variety of pyrazolo[3,4-d]pyrimidine nucleosides were synthesized and tested for their biological activity against viruses, tumor cells, and the parasite Leishmania tropica. This work highlights the therapeutic potential of pyrazolopyrimidine derivatives in treating infectious diseases and cancer (Cottam et al., 1984).
- Synthesis and evaluation of novel pyrazolopyrimidines derivatives have been conducted for their anticancer and anti-5-lipoxygenase activities. The findings suggest that these compounds could serve as a basis for the development of new therapeutic agents (Rahmouni et al., 2016).
Material Science and Other Applications
- The development and characterization of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential reveal the application of these compounds beyond pharmacology, potentially offering new solutions for pest control and antimicrobial resistance (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(3-bromophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-6-5-7-14(22)8-13/h5-10,18H,1-4H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANIKCYIWNPLMC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



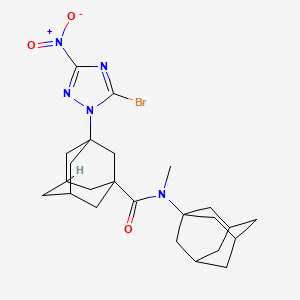
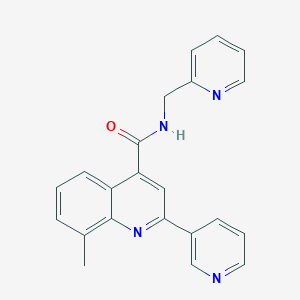
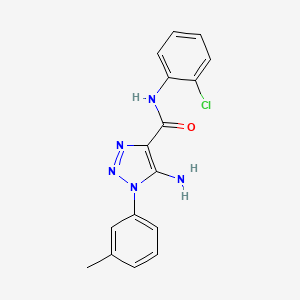
![N-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4618271.png)
![3-isopropyl-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)
![2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4618281.png)
![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)
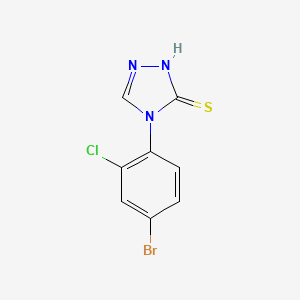
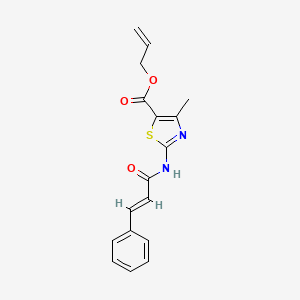
![6-[(4-fluorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4618321.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4618330.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)
![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)